Nifuroxazide-d4

Descripción general

Descripción

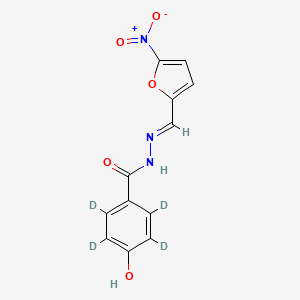

Nifuroxazide-d4 is the deuterium labeled Nifuroxazide . Nifuroxazide is an effective inhibitor of STAT3 and also exerts potent anti-tumor and anti-metastasis activity .

Synthesis Analysis

A rapid analytical method was developed and validated for the analysis of eight bound nitrofurans in animal tissue . The majority of methodologies for nitrofuran analysis focus on the detection of only four drugs (nitrofurantoin, furazolidone, furaltadone, and nitrofurazone), and is time-consuming given the 16-h overnight derivatisation step and a double liquid–liquid extraction .Molecular Structure Analysis

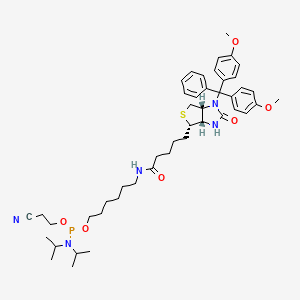

Nifuroxazide-d4 contains total 30 bond(s); 21 non-H bond(s), 15 multiple bond(s), 4 rotatable bond(s), 4 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nitro group(s) (aromatic), 1 hydrazone(s), 1 aromatic hydroxyl(s), and 1 Furane(s) .Chemical Reactions Analysis

Nifuroxazide-d4 has been reported to have various reactions. For instance, a 4-year-old boy developed adverse reactions in the form of nausea and vomiting 15 minutes after administration of oral nifuroxazide . Another patient developed an allergic reaction in the form of pruritus, burning, rash, and redness following administration of oral nifuroxazide .Physical And Chemical Properties Analysis

The molecular formula of Nifuroxazide-d4 is C12H5D4N3O5 and its molecular weight is 279.24 . It is soluble in DMSO .Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Nifuroxazide has been used in pharmacokinetic studies. A study developed a method based on high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) to measure Nifuroxazide concentrations in the plasma and brain tissue of mice . This method proved to be specific, reproducible, precise, and accurate .

Anticancer Activity

Nifuroxazide has shown anticancer activity. It has been tested against Ehrlich’s mammary carcinoma grown in vivo . Nifuroxazide was found to reduce tumor masses and lessen tumor pathologies .

Inhibition of IL-6/Jak2/STAT3 Signaling

Nifuroxazide has been studied for its effect on IL-6/Jak2/STAT3 signaling, which has implications in cancer treatment . Nifuroxazide was found to downregulate IL-6, TNF-α, NFk-β, angiostatin, and Jak2 proteins .

Impact on Tumor Angiogenesis

Nifuroxazide has been studied for its impact on tumor angiogenesis . It was found to reduce tumoral VEGF, as indicated by ELISA and immunohistochemical analysis .

Treatment of Glioblastoma

Nifuroxazide has been applied in the treatment of glioblastoma. It was found that Nifuroxazide was able to cross the injured blood–brain barrier of tumor-infiltrated brains . Thus, it reaches systemic levels suitable for testing its efficacy in preclinical models of glioblastoma .

Use in Luminescent Determination

Nifuroxazide has been used in the development of luminous nanosensors known as carbon quantum dots . These dots have extraordinary optical and electrical properties along with tiny size and large surface area, making them more promising for use in biomedical and biotechnological applications .

Mecanismo De Acción

Target of Action

Nifuroxazide-d4, a derivative of Nifuroxazide, is an antibiotic primarily used to treat gastrointestinal infections . It is active against strains of enteropathogenic bacteria such as C. jejuni, Salmonella, Y. enterocolitica, Shigella, and E. coli . It has also been found to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) and Cyclin-Dependent Kinase 2 (CDK2), which are key targets in cancer treatment .

Mode of Action

Nifuroxazide-d4 interacts with its targets by inhibiting their activity. It has been found to inhibit STAT3, a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis . Additionally, it has been identified as a CDK2 inhibitor, which is a key regulator of the cell cycle .

Biochemical Pathways

Nifuroxazide-d4 affects several biochemical pathways. It has been found to inhibit the STAT3 pathway, which is often overactive in cancer cells, leading to uncontrolled cell growth . By inhibiting this pathway, Nifuroxazide-d4 can potentially slow down or stop the growth of cancer cells. Moreover, it has been found to inhibit the CDK2 pathway, which is involved in cell cycle regulation . This can lead to cell cycle arrest and senescence, further inhibiting the growth of cancer cells.

Pharmacokinetics

A study on nifuroxazide, the parent compound, showed that it reaches systemic levels suitable for testing its efficacy in preclinical models of glioblastoma after intraperitoneal administration .

Result of Action

The inhibition of STAT3 and CDK2 by Nifuroxazide-d4 results in various molecular and cellular effects. It has been shown to induce apoptosis, inhibit cell migration and invasion in osteosarcoma cells . Moreover, it has been found to selectively kill ALDH1-High melanoma cells in experimental human cell systems and

Safety and Hazards

Nifuroxazide-d4 should be handled with care. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

2,3,5,6-tetradeuterio-4-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O5/c16-9-3-1-8(2-4-9)12(17)14-13-7-10-5-6-11(20-10)15(18)19/h1-7,16H,(H,14,17)/b13-7+/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWSUKQGVSGXJO-WNGOOFDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670093 | |

| Record name | 4-Hydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene](~2~H_4_)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nifuroxazide-d4 | |

CAS RN |

1188487-83-3 | |

| Record name | 4-Hydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene](~2~H_4_)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carbonitrile](/img/structure/B588820.png)

![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B588843.png)